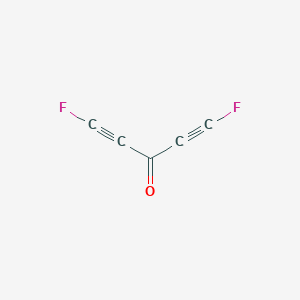
1,5-Difluoropenta-1,4-diyn-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Difluoropenta-1,4-diyn-3-one is a fluorinated organic compound with the molecular formula C(_5)H(_2)F(_2)O. It is characterized by the presence of two fluorine atoms and a conjugated diynone structure, which makes it an interesting subject for various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-difluoropenta-1,4-diyn-3-one typically involves the fluorination of penta-1,4-diyn-3-one. One common method is the reaction of penta-1,4-diyn-3-one with a fluorinating agent such as Selectfluor under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
the principles of fluorination and organic synthesis would apply, with considerations for scalability and safety in an industrial setting .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Difluoropenta-1,4-diyn-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully hydrogenated products.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated carboxylic acids, while reduction can produce various hydrogenated derivatives .
Wissenschaftliche Forschungsanwendungen
1,5-Difluoropenta-1,4-diyn-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 1,5-difluoropenta-1,4-diyn-3-one involves its interaction with molecular targets through its fluorinated and conjugated structure. The fluorine atoms can form strong bonds with various biological molecules, influencing their activity. The conjugated diynone structure allows for electron delocalization, which can affect the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diarylpenta-1,4-dien-3-one: Similar in structure but with aryl groups instead of fluorine atoms.
1,5-Diphenylpenta-1,4-dien-3-one: Contains phenyl groups, offering different reactivity and applications.
1,5-Bis(2-furanyl)-1,4-pentadien-3-one: Features furan rings, providing unique properties compared to fluorinated analogues
Uniqueness
1,5-Difluoropenta-1,4-diyn-3-one is unique due to its fluorinated structure, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
924705-75-9 |
|---|---|
Molekularformel |
C5F2O |
Molekulargewicht |
114.05 g/mol |
IUPAC-Name |
1,5-difluoropenta-1,4-diyn-3-one |
InChI |
InChI=1S/C5F2O/c6-3-1-5(8)2-4-7 |
InChI-Schlüssel |
PSOIFKJQZBHPGF-UHFFFAOYSA-N |
Kanonische SMILES |
C(#CF)C(=O)C#CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxy-N-(4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]aniline](/img/structure/B14183516.png)

![[(1,3-Diphenylprop-2-yn-1-yl)oxy]acetic acid](/img/structure/B14183534.png)
![2-[(3-Fluorophenyl)methyl]-1H-benzimidazol-6-amine](/img/structure/B14183538.png)
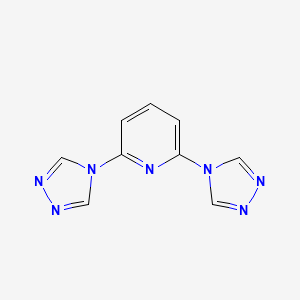
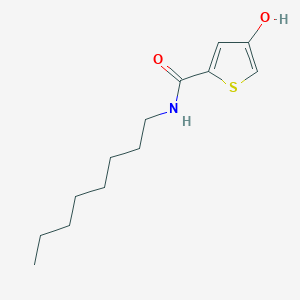
![3,7,10-Trioxatricyclo[4.3.1.02,4]decane](/img/structure/B14183558.png)
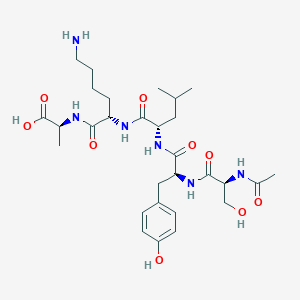
![3-[3-Methoxy-4-(pyrrolidin-1-yl)phenyl]-3-phenylprop-2-enal](/img/structure/B14183564.png)
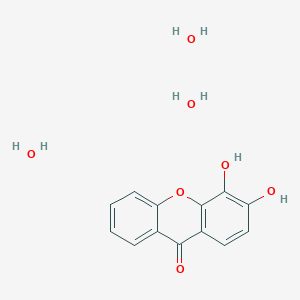
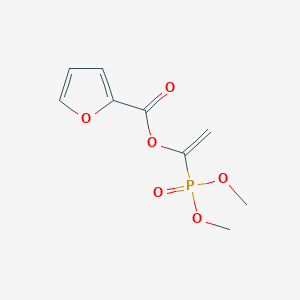
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester](/img/structure/B14183585.png)
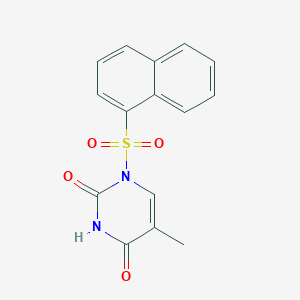
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
